(R)-4-phenyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
®-4-phenyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chiral center in ®-4-phenyl-1,2,3,4-tetrahydroquinoline makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-phenylquinoline using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. Another method involves the asymmetric reduction of 4-phenyl-1,2,3,4-tetrahydroquinoline-3-one using a chiral reducing agent.
Industrial Production Methods
Industrial production of ®-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
Scientific Research Applications
®-4-phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-4-phenyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinoline: A precursor in the synthesis of ®-4-phenyl-1,2,3,4-tetrahydroquinoline.
1,2,3,4-tetrahydroquinoline: A non-chiral analog with similar chemical properties.
4-phenyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with different biological activities.
Uniqueness
®-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its chiral center, which imparts specific stereochemical properties and biological activities. This makes it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
Properties
Molecular Formula |
C15H15N |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
(4R)-4-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2/t13-/m1/s1 |
InChI Key |
YUEVNAMKBJHWDG-CYBMUJFWSA-N |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@H]1C3=CC=CC=C3 |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C3=CC=CC=C3 |
Origin of Product |
United States |
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